N4-benzyl-N4-methyl-5-nitropyrimidine-4,6-diamine
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Overview
Description
N4-benzyl-N4-methyl-5-nitropyrimidine-4,6-diamine is a versatile chemical compound extensively used in scientific research. Its unique structure allows for diverse applications, ranging from catalysts to drug synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-benzyl-N4-methyl-5-nitropyrimidine-4,6-diamine typically involves multi-step organic reactions. The process often starts with the nitration of pyrimidine derivatives, followed by amination and subsequent benzylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and efficiency. The use of automated systems and advanced purification techniques further enhances the production process.
Chemical Reactions Analysis
Types of Reactions
N4-benzyl-N4-methyl-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions yield amino derivatives.
Substitution: The compound participates in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted pyrimidines. These products have significant applications in pharmaceuticals and materials science.
Scientific Research Applications
N4-benzyl-N4-methyl-5-nitropyrimidine-4,6-diamine is widely used in scientific research due to its versatile nature. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N4-benzyl-N4-methyl-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often leads to the activation or inhibition of various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (6-Amino-5-nitropyrimidin-4-yl)methylamine
- (6-Amino-5-nitropyrimidin-4-yl)methylphenylamine
- (6-Amino-5-nitropyrimidin-4-yl)methylpyridine
Uniqueness
Compared to similar compounds, N4-benzyl-N4-methyl-5-nitropyrimidine-4,6-diamine exhibits unique properties due to the presence of both amino and nitro groups on the pyrimidine ring. This dual functionality enhances its reactivity and allows for a broader range of applications in scientific research and industrial processes.
Properties
IUPAC Name |
4-N-benzyl-4-N-methyl-5-nitropyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2/c1-16(7-9-5-3-2-4-6-9)12-10(17(18)19)11(13)14-8-15-12/h2-6,8H,7H2,1H3,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUJYCLUZZXIBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NC=NC(=C2[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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